(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-fluoroquinazolin-6-yl)-4-(dimethylamino)but-2-enamide (Afatinib Impurity)
Description
(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-fluoroquinazolin-6-yl)-4-(dimethylamino)but-2-enamide is a structurally defined impurity associated with afatinib, a tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) mutations. This impurity shares the core quinazoline scaffold of afatinib but differs in substituents: it retains the 3-chloro-4-fluorophenylamino group at position 4 and a dimethylamino-substituted butenamide side chain at position 6, but replaces the tetrahydrofuran-3-yloxy group of afatinib with a fluorine atom at position 7 of the quinazoline ring . Such structural modifications may alter its pharmacokinetic and toxicological profiles compared to the parent drug.
Properties
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-fluoroquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF2N5O/c1-28(2)7-3-4-19(29)27-18-9-13-17(10-16(18)23)24-11-25-20(13)26-12-5-6-15(22)14(21)8-12/h3-6,8-11H,7H2,1-2H3,(H,27,29)(H,24,25,26)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZIYDICMLMCLI-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2N5O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-fluoroquinazolin-6-yl)-4-(dimethylamino)but-2-enamide, commonly referred to as Afatinib impurity, is a derivative of Afatinib, a well-known irreversible inhibitor of the epidermal growth factor receptor (EGFR) family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment.
- Molecular Formula : C₃₂H₃₃ClFN₅O₁₁
- Molecular Weight : 718.08 g/mol
- CAS Number : 850140-73-7
Afatinib operates primarily as a tyrosine kinase inhibitor, targeting the EGFR and HER2 pathways. The biological activity of Afatinib impurity is closely related to its ability to inhibit these receptors, which are often overexpressed in various cancers. The inhibition of EGFR leads to decreased cell proliferation and survival in cancerous tissues.
In Vitro Studies
- EGFR Inhibition :
- Cell Proliferation :
- Mechanistic Insights :
In Vivo Studies
In animal models, Afatinib impurity demonstrated significant tumor growth inhibition in xenografts derived from human lung cancer cell lines that express mutant EGFR. The efficacy was notably higher compared to other first-generation EGFR inhibitors .
Toxicological Profile
The toxicological assessments indicated that Afatinib impurity primarily affects epithelial tissues, similar to its parent compound Afatinib. Major target organs included the gastrointestinal tract and skin, with observed effects consistent with other EGFR inhibitors .
Case Studies
Several studies have documented the clinical implications of Afatinib and its impurities:
- Clinical Outcomes :
- Adverse Effects :
Scientific Research Applications
Quality Control in Pharmaceutical Development
Afatinib impurity serves as a critical reference standard in the quality control processes for Afatinib production. The presence of impurities can significantly affect the efficacy and safety of pharmaceuticals, especially in oncology treatments where precision is paramount. The characterization and quantification of impurities like Afatinib impurity are essential for ensuring compliance with regulatory standards.
Key Functions:
- Reference Standard : Used to establish benchmarks for purity during the manufacturing process of Afatinib.
- Analytical Method Validation : Essential for validating analytical methods such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) used to detect and quantify impurities.
Impurity Profiling
Impurity profiling is a crucial aspect of drug development, particularly for complex molecules like Afatinib. The identification and quantification of impurities help in understanding their origins, which can be linked to raw materials or degradation processes during synthesis.
The synthesis of Afatinib impurity involves specific chemical reactions that can yield various by-products. Understanding these processes is vital for optimizing production methods and enhancing yield while minimizing unwanted impurities.
Synthesis Overview:
- The synthesis typically involves the reaction of Afatinib with dimethylamine under controlled conditions. The resulting compound must be purified to achieve high purity levels suitable for pharmaceutical applications .
Regulatory Compliance
Regulatory agencies require detailed impurity profiles for drug approval processes. The characterization of impurities such as Afatinib impurity is essential for meeting these stringent requirements.
Regulatory Insights:
- Impurities must be below specified thresholds to ensure patient safety and drug efficacy. For instance, a maximum allowable limit for certain impurities might be set at 0.1% for oncology drugs .
Research Applications
Research into Afatinib impurity extends beyond quality control; it also includes investigations into its biological activity and potential interactions within biological systems.
Comparison with Similar Compounds
Research Findings and Data Gaps
Activity vs. Toxicity Trade-offs: The dimethylamino group in the afatinib impurity may enhance membrane permeability but also increase acute toxicity compared to dacomitinib’s piperidinyl group .
Structural Impact on EGFR Binding : Replacement of the tetrahydrofuran-3-yloxy group with fluorine likely reduces binding affinity, as seen in analogs with modified oxygen-containing substituents .
Need for Empirical Data : Current evidence lacks direct IC₅₀ or in vivo toxicity data for the target impurity, necessitating further preclinical studies .
Preparation Methods
Alkaline Hydrolysis of Afatinib
The primary method for generating this impurity involves base-catalyzed degradation of Afatinib. Patent CN110563711A and CN110452232A describe a reaction where Afatinib undergoes hydrolysis in the presence of alkaline agents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) . The process typically involves:
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Solvent System : Ethanol/water or isopropanol/water mixtures (4:1 ratio).
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Reaction Conditions : Heating at 50–70°C for 18–24 hours under stirring.
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Workup : Post-reaction, the mixture is concentrated, acidified to pH 6–8 with hydrochloric acid (HCl), and filtered to isolate the impurity as a white solid.
Key Data :
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Solvent | Ethanol/water | Isopropanol/water |
| Base | KOH | NaOH |
| Temperature (°C) | 50 | 70 |
| Time (hours) | 24 | 18 |
| Yield (%) | 93.3 | 90.7 |
| Purity (%) | 99.50 | 99.15 |
This method achieves high yields and purity by leveraging the β-elimination of the maleate counterion in Afatinib dimaleate, followed by rearrangement.
Alternative Solvent Systems
Variations in solvent systems impact reaction efficiency. For instance:
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Methanol/water mixtures at 40°C for 36 hours yield the impurity with 89.2% purity.
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N,N-Dimethylformamide (DMF)/water at 100°C for 10 hours achieves 90.2% yield but requires careful pH adjustment to avoid byproducts.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of hydroxide ions on the α,β-unsaturated amide moiety of Afatinib, leading to bond cleavage and formation of the conjugated enamide structure.
Process Optimization and Critical Parameters
Base Selection and Stoichiometry
The choice of base significantly affects reaction kinetics:
Temperature Control
Elevated temperatures (50–70°C) favor impurity formation, but exceeding 70°C promotes side reactions, such as quinazoline ring decomposition . Patent CN110563711A emphasizes maintaining temperatures below 80°C to preserve product integrity.
Purification Techniques
Post-synthesis purification ensures pharmaceutical-grade purity:
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Acid Precipitation : Adjusting the pH to 6–8 precipitates the impurity while solubilizing unreacted Afatinib.
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Recrystallization : Ethanol/water or methyl tert-butyl ether (MTBE) mixtures refine the product to >99% purity.
Analytical Characterization
Spectroscopic Identification
Chromatographic Purity Assessment
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HPLC Method : A reversed-phase C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) resolves the impurity at relative retention time (RRT) 0.81 .
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Acceptance Criteria : Impurity levels ≤0.15% in Afatinib drug substance comply with ICH guidelines.
Industrial Scalability and Regulatory Considerations
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for identifying and quantifying (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-fluoroquinazolin-6-yl)-4-(dimethylamino)but-2-enamide in Afatinib formulations?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection, leveraging the compound’s distinct UV/Vis absorption maxima at 254 nm and 343 nm . Confirm identity via mass spectrometry (MS) for molecular weight verification (MW: 485.94 g/mol) and nuclear magnetic resonance (NMR) for structural elucidation. Purity assessment should follow pharmacopeial guidelines (e.g., USP), with a minimum purity threshold of 95% .
Q. How should this impurity be stored to ensure stability during long-term research?
- Methodology : Store as a crystalline solid in airtight containers under inert conditions (e.g., nitrogen atmosphere) at -20°C to prevent degradation. Stability studies indicate a shelf life of ≥4 years under these conditions . Monitor for decomposition by tracking changes in HPLC retention times or unexpected peaks, which may indicate breakdown into toxic byproducts like HCl or HF .
Q. What synthetic routes are available for generating this impurity, and what are their limitations?
- Methodology : The impurity can be synthesized via multi-step organic reactions, including nucleophilic substitution and amidation. For example, intermediates like 4-((3-chloro-4-fluorophenyl)amino)-7-fluoroquinazolin-6-amine can be coupled with 4-(dimethylamino)but-2-enoyl chloride. However, yields are typically low (2–5%), requiring optimization via catalytic methods or solvent selection . Purification challenges (e.g., removing unreacted starting materials) necessitate column chromatography or recrystallization .
Advanced Research Questions
Q. What mechanistic insights explain the formation of this impurity during Afatinib synthesis?
- Methodology : The impurity likely arises from incomplete alkylation or stereochemical inversion during Afatinib’s synthesis. Computational modeling (e.g., density functional theory) can predict reaction pathways and transition states, while LC-MS/MS can track intermediate species. Comparative studies with structurally related tyrosine kinase inhibitors (e.g., Dacomitinib, Neratinib) may reveal shared degradation mechanisms .
Q. How does this impurity interact with biological targets compared to Afatinib?
- Methodology : Use in vitro kinase inhibition assays (e.g., EGFR-TK inhibition) to compare potency. Molecular docking simulations (using software like AutoDock) can model binding interactions, while surface plasmon resonance (SPR) quantifies binding affinities. Note that the (E)-configuration and dimethylamino group may alter steric hindrance or hydrogen bonding compared to Afatinib .
Q. What are the toxicological implications of this impurity in preclinical models?
- Methodology : Conduct acute toxicity studies in rodent models (oral administration, OECD Guideline 423) to determine LD50. Monitor for organ-specific toxicity via histopathology and serum biomarkers. In vitro genotoxicity assays (e.g., Ames test, micronucleus assay) assess mutagenic potential. Note that decomposition products like HF and CO pose additional hazards .
Q. Can AI-driven simulations predict degradation pathways under stress conditions?
- Methodology : Apply machine learning (e.g., COMSOL Multiphysics) to model degradation kinetics under thermal, photolytic, or oxidative stress. Validate predictions via forced degradation studies (e.g., 40°C/75% RH for thermal stability) and characterize degradation products using LC-HRMS .
Key Considerations for Experimental Design
- Contradictions in Data : While purity thresholds are ≥95% in some studies , others report variability in impurity profiles under different synthesis conditions . Always cross-validate with orthogonal analytical methods.
- Safety Protocols : Use fume hoods, nitrile gloves, and respiratory protection to mitigate exposure risks. Decomposition products (e.g., HF) require emergency neutralization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
